![molecular formula C13H9N3O3S B13932301 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 1173927-25-7](/img/structure/B13932301.png)
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a nitrobenzyl substituent at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under specific conditions. For example, the reaction may involve the use of a base such as sodium methoxide in refluxing butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amino derivative.
Substitution of Benzyl Group: The major products would depend on the substituent introduced, such as alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new therapeutic agents due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer processes, while the thiazolo[3,2-a]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another fused heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine core fused to a pyridine ring.
Uniqueness
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for developing novel compounds with specific biological and material applications.
Eigenschaften
CAS-Nummer |
1173927-25-7 |
|---|---|
Molekularformel |
C13H9N3O3S |
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
6-[(3-nitrophenyl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N3O3S/c17-12-10(8-14-13-15(12)4-5-20-13)6-9-2-1-3-11(7-9)16(18)19/h1-5,7-8H,6H2 |
InChI-Schlüssel |
HAUHZWPJVZLMLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C3N(C2=O)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


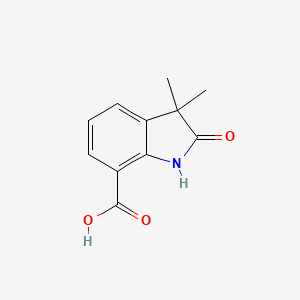

![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
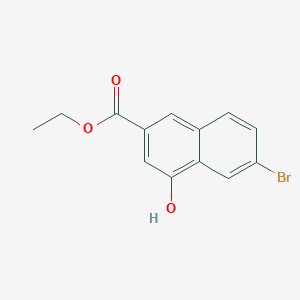
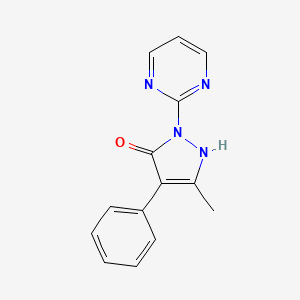
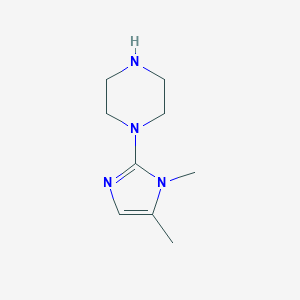
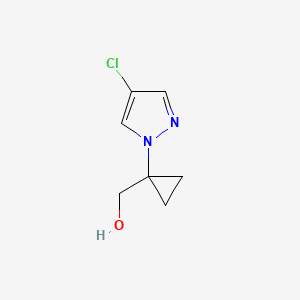

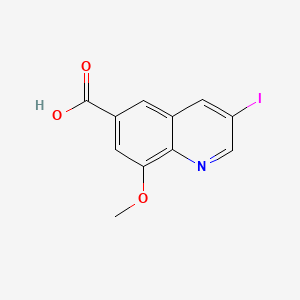
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)


